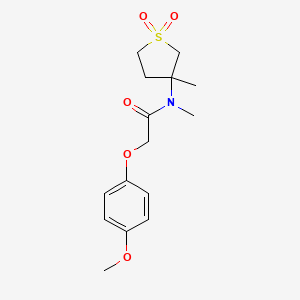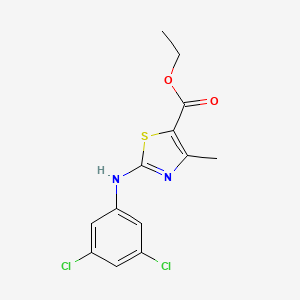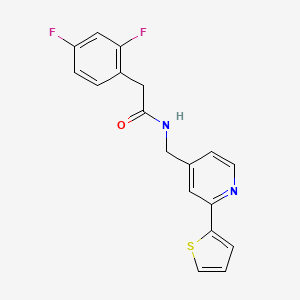![molecular formula C7H10N2O4S B2994961 4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 937612-81-2](/img/structure/B2994961.png)
4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a carboxylic acid group and a dimethylaminosulfonyl group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study highlights the synthesis of novel compounds through cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP). These compounds were then tested for antimicrobial activity, showing varying degrees of effectiveness, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, demonstrating potential in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).
Fluorescent Molecular Probes
Another research developed fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological research. The fluorescence-environment dependence and large Stokes shift make them suitable for studying various biological events and processes (Diwu et al., 1997).
Supramolecular Architectures
A study on non-covalent interactions between 4-dimethylaminopyridine and various organic acids revealed the formation of 2D-3D supramolecular architectures. These structures, characterized by hydrogen bonding and other weak interactions, highlight the role of 4-dimethylaminopyridine in binding with organic acids, which could have implications in materials science and nanotechnology (Zhang et al., 2015).
Enantiomeric Separation
Research involving the derivatization of (RS)-2-Arylpropionic acids with fluorogenic reagents, including 4-[(N,N-dimethylamino)sulfonyl]-7-piperazino-2,1,3-benzoxadiazole, for enantiomeric separation by high-performance liquid chromatography, showcases a novel approach for chiral analysis. This method, offering sensitivity and specificity, is applicable in pharmaceutical and biochemical analysis (Fukushima et al., 1997).
Gas Sorption and Proton Conductivity
Lanthanide-potassium frameworks utilizing a sulfonate-carboxylate ligand demonstrated notable properties like gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks, with their unique structural features, have potential applications in gas storage, proton exchange membranes for fuel cells, and sensors (Zhou et al., 2016).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9(2)14(12,13)5-3-6(7(10)11)8-4-5/h3-4,8H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGCGKXLWGCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)
